N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : The compound has been used as a catalyst in chemical reactions, such as the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides. This process involves the substitution of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan, highlighting its significance in asymmetric synthesis (Ying Jiang, Yong‐Ling Shi, & M. Shi, 2008).
Physical and Chemical Properties Study : Research has been conducted to understand the physical and chemical properties of the compound in various settings, such as studying the interaction of methyl acetate in aqueous solutions of related quinoxaline derivatives, which sheds light on the solute-solute and solute-solvent interactions in these mixtures (Gnanapragasam Raphael, I. Bahadur, & E. Ebenso, 2015).
Structural Analysis : Investigations into the crystal structures of similar derivatives have been carried out, providing insights into their molecular geometry and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, & A. K. Mukherjee, 2015).
Corrosion Inhibition : The compound has demonstrated utility in inhibiting corrosion of metals, such as mild steel in acidic environments. This has implications for its use in industrial applications where corrosion resistance is paramount (L. Olasunkanmi, L. Olasunkanmi, I. Obot, & E. Ebenso, 2016).
Synthetic Applications : Its role in the synthesis of other compounds, such as N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide, demonstrates its utility as a building block in organic synthesis (Shylaprasad Durgadas, K. Mukkanti, & Sarbani Pal, 2012).
Pharmacological Research : While the focus is not on drug use, dosage, or side effects, the compound's structure has been a focus in the development of COX-2 inhibitors, which are important in pharmacological research (Sunil Kumar Singh et al., 2004).
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBUXQTXJELFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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